molecular formula C23H16BrFN2O B3437329 6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide

6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B3437329
M. Wt: 435.3 g/mol
InChI Key: XBPVRHWXMFLLRI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of 6-bromoquinoline with a boronic acid derivative of the desired phenyl group under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules .

Chemical Reactions Analysis

6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide is not fully understood. quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. They can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Comparison with Similar Compounds

6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide can be compared with other quinoline derivatives such as:

These compounds share similar structural features but differ in their specific substituents, which can significantly impact their biological activities and applications.

Properties

IUPAC Name

6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrFN2O/c24-17-8-11-21-19(12-17)20(13-22(27-21)16-4-2-1-3-5-16)23(28)26-14-15-6-9-18(25)10-7-15/h1-13H,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPVRHWXMFLLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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